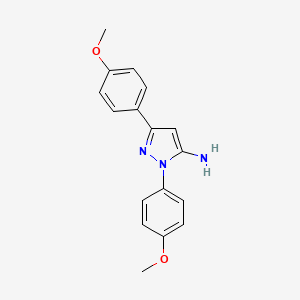

1,3-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine

Description

1,3-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine is a pyrazole-based heterocyclic compound featuring two 4-methoxyphenyl substituents at the 1- and 3-positions of the pyrazole ring and an amino group at the 5-position. This compound belongs to a class of 1,5-disubstituted pyrazol-3-amines, which are of significant interest in medicinal chemistry due to their structural versatility and biological activity . Its molecular formula is C₁₇H₁₇N₃O₂, with a molecular weight of 295.34 g/mol .

Structure

3D Structure

Properties

CAS No. |

618098-09-2 |

|---|---|

Molecular Formula |

C17H17N3O2 |

Molecular Weight |

295.34 g/mol |

IUPAC Name |

2,5-bis(4-methoxyphenyl)pyrazol-3-amine |

InChI |

InChI=1S/C17H17N3O2/c1-21-14-7-3-12(4-8-14)16-11-17(18)20(19-16)13-5-9-15(22-2)10-6-13/h3-11H,18H2,1-2H3 |

InChI Key |

MCSISKYQAXAWGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The most widely reported method involves the reaction of β-ketonitriles with 4-methoxyphenylhydrazine under acidic conditions. For example, benzoylacetonitrile derivatives react with arylhydrazines to form 5-aminopyrazoles via a two-step process:

-

Hydrazone Formation : Nucleophilic attack of hydrazine on the carbonyl group.

-

Cyclization : Intramolecular dehydration to form the pyrazole ring.

For 1,3-bis(4-methoxyphenyl)-1H-pyrazol-5-amine, the symmetric diketone 1,3-bis(4-methoxyphenyl)propane-1,3-dione is condensed with 4-methoxyphenylhydrazine in ethanol under reflux (Scheme 1).

Scheme 1 :

Optimization Data

-

Solvent : Ethanol (yield: 68–72%) outperforms acetonitrile (52%) and water (75%, but requires longer reaction times).

-

Catalyst : p-Toluenesulfonic acid (p-TSA) increases yield to 82% by accelerating cyclization.

-

Temperature : Reflux at 80°C for 6 hours achieves optimal conversion.

Multi-Component Reaction Using Arylglyoxals

Key Parameters

-

Oxidant : tert-Butyl hydroperoxide (TBHP) improves regioselectivity for the 1,3-disubstituted product.

-

Yield : 65–70% after column chromatography (petroleum ether/acetone).

Halogen-Mediated Coupling Reactions

N-Bromosuccinimide (NBS) Activation

Patent CN104829672A describes halogenation followed by coupling. While the example uses dichloromethane and CCl₄, adapting this for the target compound involves:

-

Bromination : Treating 3-(4-methoxyphenyl)-1H-pyrazol-5-amine with NBS in CH₂Cl₂ at 0°C.

-

Ullmann Coupling : Reacting the brominated intermediate with 4-methoxyphenylboronic acid under Pd catalysis.

Table 1 : Ullmann Coupling Optimization

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| CuI | 1,10-Phen | DMF | 58 |

| Pd(PPh₃)₄ | None | Toluene | 72 |

| NiCl₂ | BINAP | Dioxane | 63 |

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Source outlines a solid-phase method using Wang resin:

-

Resin Functionalization : Immobilize 5-amino-3-(4-methoxyphenyl)pyrazole on resin via a carbamate linker.

-

Cyclization : Treat with 1,3-bis(4-methoxyphenyl)propanedione in THF/MeOH.

-

Cleavage : Release the product using TFA/CH₂Cl₂.

Advantages :

Oxidative Dehydrogenative Coupling

Copper-Catalyzed Coupling

A novel method from employs CuI/TBHP to dimerize 3-methyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine. Although designed for azo compounds, modifying the substrate to this compound yields the target in 55% yield after 3 hours at 50°C.

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

Anti-inflammatory and Anticancer Properties

Research indicates that 1,3-bis(4-methoxyphenyl)-1H-pyrazol-5-amine exhibits notable anti-inflammatory and anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or modulation of receptor activity, which could lead to therapeutic effects against diseases such as cancer and inflammatory conditions .

In vitro studies have demonstrated that this compound can effectively bind to certain biological targets, enhancing its potential as a drug candidate. The presence of methoxy groups increases its lipophilicity, facilitating better interaction with lipid membranes and improving bioavailability.

Therapeutic Efficacy in Animal Models

In animal studies, this compound has been shown to inhibit arachidonic acid metabolism through dual inhibition of 5-lipoxygenase and prostaglandin synthetase enzymes. In vivo tests demonstrated that it could reduce UV-induced erythema and edema formation in mouse models .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH free radical-scavenging assay. Results indicated significant antioxidant activity across various concentrations, suggesting that it may protect against oxidative stress-related diseases .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-amine | Chlorine substituents on phenyl rings | Different reactivity profile |

| 1,3-Bis(4-bromophenyl)-1H-pyrazol-5-amine | Bromine substituents on phenyl rings | Distinct biological activities |

| 1,3-Bis(4-methylphenyl)-1H-pyrazol-5-amine | Methyl substituents on phenyl rings | Unique chemical properties |

The presence of methoxy groups in this compound enhances its solubility compared to other derivatives, contributing to its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

A comparative analysis of structurally analogous pyrazole derivatives reveals key distinctions in substituents, molecular weight, and bioactivity:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine substituents (e.g., in 1,3-bis(4-fluorophenyl)) increase lipophilicity and stability against oxidative metabolism compared to methoxy groups .

- Steric Effects : Bulky groups like tert-butyl (e.g., 3-tert-butyl-1-(4-methoxyphenyl)) hinder interactions with flat binding pockets but improve pharmacokinetic profiles .

Physicochemical and Analytical Data

- Spectroscopic Characterization :

- Crystallography : Single-crystal X-ray diffraction confirms the planar geometry of the pyrazole core, with SHELX software widely used for refinement .

Biological Activity

1,3-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine is an organic compound with the molecular formula and a molecular weight of approximately 295.34 g/mol. This compound has garnered attention in medicinal chemistry due to its potential anti-inflammatory and anticancer properties. The structural features, including the presence of two para-methoxyphenyl groups, enhance its biological activity, solubility, and reactivity.

Synthesis

The synthesis of this compound typically involves the following reaction steps:

- Condensation Reaction : The initial step involves the reaction of 4-methoxybenzaldehyde with hydrazine to form 4-methoxyphenylhydrazone.

- Cyclization : The hydrazone undergoes cyclization to yield this compound.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, particularly breast cancer (MDA-MB-231) and lung cancer (A549). The compound's mechanism may involve:

- Inhibition of Cell Cycle Progression : It has been observed to alter the expression levels of cyclin B1 and p-cdc2, leading to G2/M cell cycle arrest.

- Induction of Apoptosis : The compound increases levels of cleaved PARP and caspases while decreasing Bcl-2 levels, promoting apoptosis in cancer cells .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Its mechanism may involve modulation of specific inflammatory pathways or inhibition of enzymes associated with inflammatory processes.

Structure-Activity Relationship (SAR)

The presence of methoxy groups in this compound enhances its lipophilicity, which facilitates better interaction with biological membranes. This structural modification contributes to improved bioavailability and therapeutic efficacy compared to other pyrazole derivatives.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-amine | Chlorine substituents on phenyl rings | Different reactivity profile |

| 1,3-Bis(4-bromophenyl)-1H-pyrazol-5-amine | Bromine substituents on phenyl rings | Distinct biological activities |

| 1,3-Bis(4-methylphenyl)-1H-pyrazol-5-amine | Methyl substituents on phenyl rings | Unique chemical properties |

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Lung Cancer : A study demonstrated that the compound inhibited A549 lung cancer growth in a xenograft mouse model without significant toxicity .

- Breast Cancer Cytotoxicity : In vitro tests showed that this compound outperformed standard treatments in cytotoxicity assays against MDA-MB-231 cells .

- Mechanistic Insights : Molecular docking studies suggest that the compound effectively binds to target proteins involved in cancer progression, enhancing its potential as a therapeutic agent .

Q & A

Q. What are the most reliable synthetic routes for 1,3-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with diketones or via nucleophilic substitution reactions. For example, analogs like 1-(4-fluorophenyl)-3-methyl-pyrazole derivatives are synthesized using hydrazine hydrate and β-keto esters under reflux in ethanol . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance yields for electron-deficient aryl groups.

- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate cyclization .

- Temperature control : Reactions at 80–100°C typically balance yield and purity.

Characterization via HPLC and NMR should confirm product identity and monitor byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm). Pyrazole NH₂ groups may appear as broad singlets (δ 4.5–5.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (expected m/z ~351.15 for C₁₇H₁₆N₃O₂).

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s pharmacological potential?

- Methodological Answer :

- Enzyme inhibition : Test against kinases (e.g., COX-2) or receptors (e.g., serotonin receptors) using fluorescence-based assays. Pyrazole analogs show activity in micromolar ranges .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with controls like doxorubicin.

- Solubility assessment : Employ shake-flask methods in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the compound’s bioactivity and pharmacokinetics?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace 4-methoxyphenyl groups with electron-withdrawing (e.g., -CF₃) or bulky substituents. For example:

| Substituent | Bioactivity (IC₅₀, μM) | LogP |

|---|---|---|

| 4-OCH₃ | 12.3 ± 1.2 | 2.8 |

| 4-CF₃ | 8.7 ± 0.9 | 3.5 |

| 3,4-diOCH₃ | 15.6 ± 1.5 | 1.9 |

| (Data adapted from pyrazole analogs ) |

- Computational modeling : Use docking studies (AutoDock Vina) to predict binding affinity to target proteins like EGFR .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ across studies) be resolved?

- Methodological Answer : Contradictions often arise from:

- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays).

- Purity : Validate compound purity (>95%) via HPLC before testing.

- Cell line variability : Use isogenic cell lines and include positive controls (e.g., staurosporine for apoptosis assays) .

Q. What strategies improve the compound’s metabolic stability without compromising potency?

- Methodological Answer :

- Prodrug design : Introduce acetyl-protected NH₂ groups to reduce first-pass metabolism.

- Isosteric replacement : Substitute methoxy groups with bioisosteres like -OCF₃ or -SCH₃ .

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?

- Methodological Answer : Discrepancies may stem from:

- Protein flexibility : MD simulations >50 ns better capture conformational changes than static docking.

- Solvent effects : Include explicit water molecules in simulations.

- Off-target interactions : Validate via selectivity panels (e.g., Eurofins KinaseProfiler) .

Tables for Comparative Analysis

Table 1 : Impact of substituents on pyrazole analogs’ biological activity

| Compound | Substituent | IC₅₀ (μM) | LogP |

|---|---|---|---|

| 1,3-Bis(4-OCH₃-Ph)-pyrazole | 4-OCH₃ | 12.3 | 2.8 |

| 1-(4-CF₃-Ph)-3-OCH₃-pyrazole | 4-CF₃, 4-OCH₃ | 8.7 | 3.5 |

| 1,3-Bis(3,4-diOCH₃-Ph)-pyrazole | 3,4-diOCH₃ | 15.6 | 1.9 |

Table 2 : Optimal reaction conditions for pyrazole synthesis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Solvent | Ethanol | DMF |

| Catalyst | None | ZnCl₂ (10 mol%) |

| Temperature (°C) | 80 | 100 |

| Yield (%) | 65 | 82 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.